3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one
Description
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 2-chloro-7,8-dimethylquinoline moiety linked to the quinazolin-4(3H)-one core via a methyl bridge. Quinazolinones are heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and insecticidal properties . The structural uniqueness of this compound lies in the chloro and dual methyl substituents on the quinoline ring, which may enhance lipophilicity and binding affinity to biological targets.
Properties
Molecular Formula |
C20H16ClN3O |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-[(2-chloro-7,8-dimethylquinolin-3-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H16ClN3O/c1-12-7-8-14-9-15(19(21)23-18(14)13(12)2)10-24-11-22-17-6-4-3-5-16(17)20(24)25/h3-9,11H,10H2,1-2H3 |
InChI Key |
PCPJKPNRESMNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CN3C=NC4=CC=CC=C4C3=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-7,8-dimethylquinoline. This can be achieved through the chlorination of 7,8-dimethylquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Intermediate: The next step involves the alkylation of 2-chloro-7,8-dimethylquinoline with a suitable alkylating agent, such as benzyl chloride, to form the intermediate 3-(2-chloro-7,8-dimethylquinolin-3-yl)methylbenzene.
Cyclization: The final step is the cyclization of the intermediate with anthranilic acid under acidic or basic conditions to form the quinazolinone core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Modifications and Physicochemical Properties
The table below compares key structural features, molecular weights, and biological activities of related compounds:
*Calculated based on analogous structures.
Key Observations:
- Halogen Effects: Chloro substituents at positions 2 (quinoline) and 6/8 (quinazolinone) are common in bioactive derivatives. For example, 5b’s 2-chloro-8-methylquinoline group contributes to its larvicidal activity , while dichloro substitution in may favor electrophilic interactions.
- Molecular Weight and Solubility : Compounds with higher molecular weights (e.g., z7 at 406 g/mol) may face solubility challenges, impacting bioavailability .
Biological Activity
3-((2-Chloro-7,8-dimethylquinolin-3-yl)methyl)quinazolin-4(3H)-one (CAS: 1014760-13-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and cytotoxic effects, along with relevant case studies and research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O |
| Molar Mass | 349.81 g/mol |
| Density | 1.31 ± 0.1 g/cm³ (predicted) |
| Melting Point | 192 °C |
| Boiling Point | 560.2 ± 60.0 °C (predicted) |
| pKa | 0.31 ± 0.50 (predicted) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.
Case Studies
- Antibacterial Evaluation : A study conducted by Desai et al. synthesized several quinazolinone derivatives and evaluated their antibacterial activities. The results showed that compounds with specific substituents, such as chloro or hydroxy groups, enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In a separate investigation into the cytotoxic effects of quinazolinone derivatives, compounds were tested against cancer cell lines. The study indicated that certain modifications in the chemical structure significantly improved cytotoxicity, suggesting a promising avenue for developing anticancer agents .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, has been identified as a mechanism through which quinazolinones exert their cytotoxic effects . This inhibition can lead to "thymineless cell death," particularly in rapidly dividing cancer cells.
Comparative Analysis
The following table summarizes the biological activities of various quinazolinone derivatives compared to this compound:
| Compound Name | Antibacterial Activity | Cytotoxic Activity |
|---|---|---|
| This compound | Moderate | High |
| Quinazolinone Derivative A | High | Moderate |
| Quinazolinone Derivative B | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
